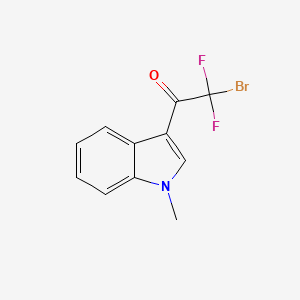
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, two fluorine atoms, and an indole moiety, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 2,2-difluoro-1-bromoethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 1-methylindole is reacted with 2,2-difluoro-1-bromoethanone in the presence of the base and solvent. The reaction mixture is stirred at a specific temperature for a certain period to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl compounds.
科学的研究の応用
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromo-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one: Lacks the methyl group on the indole moiety.
2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one: Has a chlorine atom instead of bromine.
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-2-YL)ethan-1-one: The indole moiety is attached at a different position.
Uniqueness
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one is unique due to the specific combination of bromine, fluorine, and the indole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H8BrF2NO |
|---|---|
分子量 |
288.09 g/mol |
IUPAC名 |
2-bromo-2,2-difluoro-1-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrF2NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3 |
InChIキー |
NCPITTMVJIFILN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















